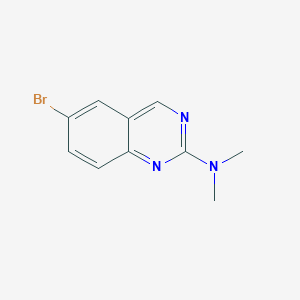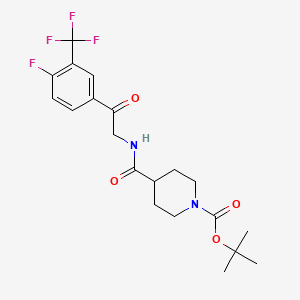![molecular formula C10H13BrN2O3S B1395862 N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide CAS No. 1275351-06-8](/img/structure/B1395862.png)
N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide
Vue d'ensemble
Description
N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide, also known as NABB, is a synthetic molecule that has been used in various scientific research applications. It is a brominated amide derived from the aminosulfonyl group and has been found to have a wide range of biochemical and physiological effects. This molecule is a useful tool for researchers as it can be used to study a variety of biological processes.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antimicrobial Applications :N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is utilized in the synthesis of heterocyclic compounds bearing a sulfamoyl moiety, indicating its potential as an antimicrobial agent. Notable studies have synthesized new heterocyclic compounds incorporating this moiety, targeting applications as antimicrobial agents, exhibiting promising results against bacterial and fungal strains. Specific reactions involve cycloaddition, diazotization, and treatment with elemental sulfur, phenyl isothiocyanate, or carbon disulfide (Darwish et al., 2014). Furthermore, sulfonamide-derived ligands and their transition metal complexes have shown significant antibacterial and antifungal activities, with structures determined through various spectroscopic and analytical methods (Chohan & Shad, 2011).
Chemical and Structural Characterization :The compound plays a crucial role in chemical syntheses, where its reactions with various agents lead to the formation of novel compounds with potential biological activities. Studies have reported the synthesis and structural characterization of N-(α-bromoacyl)-α-amino esters containing Valyl moiety, revealing their low cytotoxicity and absence of antibacterial and anti-inflammatory activity, making them suitable for incorporation in prodrugs (Yancheva et al., 2015). Furthermore, this compound derivatives have shown moderate α-glucosidase inhibitory activity, suggesting their potential as anti-diabetic drug candidates (Nafeesa et al., 2019).
Molecular Binding and Complex Formation
Enzyme Binding and Stability :The compound is used in processes involving enzyme binding and stability. A notable application includes its use in the covalent immobilization of α-amylase onto UV-curable coatings. The bromine in the compound activates the monomer for covalent attachments under mild conditions, forming sulfonamide bonds with amino groups of the protein. This immobilization has shown to enhance the enzyme's optimal temperature and stability, indicating the compound's utility in enzyme immobilization and stabilization processes (Yarar & Kahraman, 2009).
Crystal Packing and Molecular Interactions :The aminosulfonyl groups in this compound derivatives influence crystal packing in organometallic complexes. Studies have reported the directing effects of these groups on the crystal packing of tin and lead complexes, demonstrating their role in propagating intermolecular interactions and influencing the structural organization of the compounds (Sousa-Pedrares et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Analyse Biochimique
Biochemical Properties
N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with carbonic anhydrase 2, an enzyme crucial for maintaining acid-base balance in tissues . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity and affecting the overall biochemical pathways it regulates.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules involved in cell proliferation and apoptosis, leading to changes in gene expression patterns and metabolic flux . These effects highlight its potential as a tool for studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of target enzymes, such as carbonic anhydrase 2, leading to inhibition of their catalytic activity . This inhibition can result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and therapeutic benefits, while higher doses can lead to adverse effects and toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm. Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-2-9(11)10(14)13-7-3-5-8(6-4-7)17(12,15)16/h3-6,9H,2H2,1H3,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUSKXYADFWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





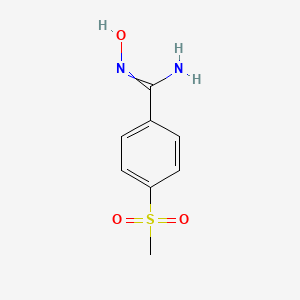
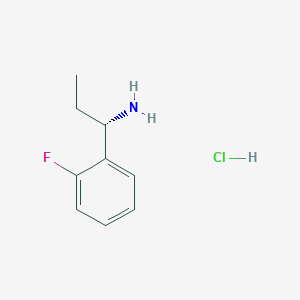
![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
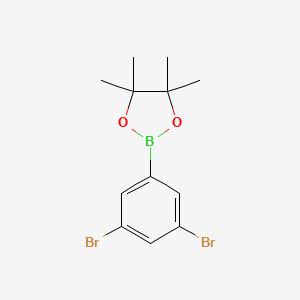
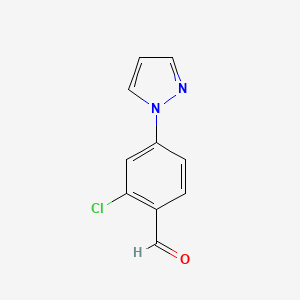
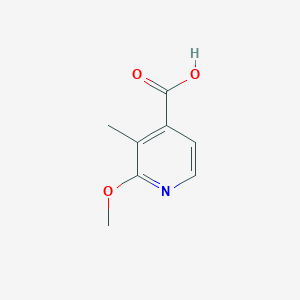
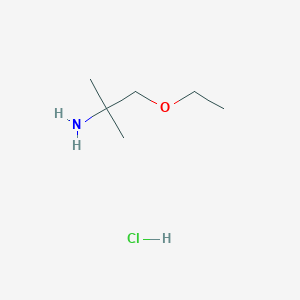
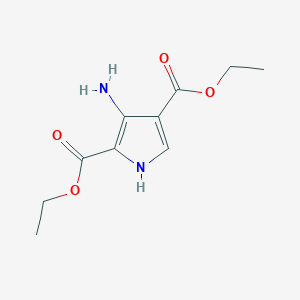
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)
